N-(3-ethoxybenzyl)-2-methoxyethanamine
Description
N-(3-ethoxybenzyl)-2-methoxyethanamine is a secondary amine featuring a benzyl group substituted with a 3-ethoxy moiety and a 2-methoxyethylamine side chain. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications influencing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-15-12-6-4-5-11(9-12)10-13-7-8-14-2/h4-6,9,13H,3,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOJIDBRNDVQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxybenzyl)-2-methoxyethanamine can be achieved through several synthetic routes. One common method involves the reductive amination of 3-ethoxybenzaldehyde with 2-methoxyethylamine. The reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often preferred due to its scalability and cost-effectiveness. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxybenzyl)-2-methoxyethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzylamines, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-ethoxybenzyl)-2-methoxyethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(3-ethoxybenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects fully.
Comparison with Similar Compounds
Alkoxy Group Variations in Phencyclidine Derivatives
Key Analogs :
- PCMEA (N-(1-phenylcyclohexyl)-2-methoxyethanamine)
- PCEEA (N-(1-phenylcyclohexyl)-2-ethoxyethanamine)
Comparison :
Insights: The methoxy group in PCMEA undergoes O-demethylation by CYP2B6, while PCEEA’s ethoxy group is O-deethylated by the same enzyme.
Substitutions on the Benzyl Group
Key Analogs :
Comparison :
| Compound | Benzyl/Pyridyl Substituent | Electronic Effects | Potential Impact |
|---|---|---|---|
| This compound | 3-Ethoxy (-OCH₂CH₃) | Electron-donating; lipophilicity ↑ | Enhanced membrane permeability |
| N-(4-Fluorobenzyl)-2-methoxyethanamine | 4-Fluoro (-F) | Electron-withdrawing; polarity ↑ | Altered receptor binding affinity |
| N-[(6-Bromo-3-pyridyl)methyl]-... | 6-Bromo-pyridyl | Steric bulk; halogen bonding | Possible kinase inhibition applications |
Halogen substituents (e.g., bromo, fluoro) may improve target binding through halogen bonding or steric effects .
Amine Side Chain Modifications
Comparison :
| Compound | Amine Structure | Basicity (pKa) | Synthetic Utility |
|---|---|---|---|
| This compound | Secondary amine | Moderate | Intermediate for bioactive molecules |
| N-(2,3-Dimethoxybenzyl)ethanamine | Primary amine | Higher | Limited due to rapid metabolism |
| 1-Methylpiperidin-3-amine derivatives | Cyclic tertiary amine | Lower | Improved metabolic stability and selectivity |
Insights :
Secondary amines like this compound balance basicity and metabolic stability. Cyclic amines (e.g., piperidine derivatives) offer enhanced rigidity for receptor selectivity .
Pharmacological and Toxicological Considerations
- Metabolism : The ethoxybenzyl group may undergo cytochrome P450-mediated O-dealkylation, similar to PCMEA/PCEEA, producing polar metabolites for renal excretion .
- Designer Drug Potential: Structural resemblance to PCMEA/PCEEA highlights possible psychoactive effects, necessitating forensic and regulatory scrutiny .
Biological Activity
N-(3-ethoxybenzyl)-2-methoxyethanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors and enzymes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique structure that includes an ethoxy group and a methoxy group, which enhance its lipophilicity and reactivity. The presence of these functional groups may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Research indicates that this compound may act as an agonist or antagonist at various neurotransmitter receptors, including serotonin receptors, which play a crucial role in mood regulation and cognitive functions.
Potential Mechanisms:
- Receptor Modulation: The compound may selectively modulate histamine-3 receptors, which are implicated in several neurological disorders .
- Enzyme Interaction: It is hypothesized that the compound could interact with enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects.
Pharmacological Effects
Studies have shown that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity: Preliminary studies suggest that the compound may reduce inflammation by modulating the activity of specific inflammatory mediators.
- Neuroactive Properties: The structural characteristics of this compound indicate potential neuroactive properties, which could be beneficial in treating mood disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Histamine Receptor Modulation:
-
Inflammatory Response:
- Research involving related amines has demonstrated their ability to inhibit pro-inflammatory cytokines, indicating that this compound might possess similar anti-inflammatory properties.
- Neuropharmacological Studies:
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
